molecular formula C16H15ClN2O3 B5863222 4-chloro-N-(2-ethyl-6-methylphenyl)-2-nitrobenzamide

4-chloro-N-(2-ethyl-6-methylphenyl)-2-nitrobenzamide

Cat. No.: B5863222
M. Wt: 318.75 g/mol
InChI Key: YTUXWLOTIZXFOI-UHFFFAOYSA-N
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Description

4-chloro-N-(2-ethyl-6-methylphenyl)-2-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides. This compound is characterized by the presence of a chloro group, an ethyl group, a methyl group, and a nitro group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-ethyl-6-methylphenyl)-2-nitrobenzamide typically involves the nitration of 4-chloro-N-(2-ethyl-6-methylphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-ethyl-6-methylphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Reduction: 4-chloro-N-(2-ethyl-6-methylphenyl)-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(2-ethyl-6-methylphenyl)-2-nitrobenzamide is used in several scientific research fields:

    Chemistry: As a precursor for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-ethyl-6-methylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can bind to proteins or enzymes, inhibiting their activity. The chloro group can also participate in substitution reactions, leading to the formation of covalent bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-ethyl-6-methylphenyl)benzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-chloro-N-(2-ethyl-6-methylphenyl)-2-aminobenzamide: Formed by the reduction of the nitro group, with different biological activity.

Uniqueness

4-chloro-N-(2-ethyl-6-methylphenyl)-2-nitrobenzamide is unique due to the presence of both a nitro group and a chloro group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-chloro-N-(2-ethyl-6-methylphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-3-11-6-4-5-10(2)15(11)18-16(20)13-8-7-12(17)9-14(13)19(21)22/h4-9H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUXWLOTIZXFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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